2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide
CAS No.: 29847-23-2
Cat. No.: VC20776043
Molecular Formula: C8H14N4O5
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29847-23-2 |
|---|---|
| Molecular Formula | C8H14N4O5 |
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 |
| Standard InChI Key | CCZCDCDASZJFGK-FMDGEEDCSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is known by several synonyms in scientific literature, including 2-Acetamido-1-azido-1,2-dideoxy-β-D-glucopyranose and N-((2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide . The compound is indexed with CAS Registry Number 29847-23-2, which provides a unique identifier for database tracking and regulatory purposes . Its molecular formula is C8H14N4O5, corresponding to a molecular weight of 246.22 g/mol .
Structural Characteristics
The structure of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide features a modified glucose scaffold where the hydroxyl group at the anomeric carbon (C-1) is replaced by an azide group (N3), and the hydroxyl group at the C-2 position is substituted with an acetamido group (NHCOCH3). The compound maintains a beta configuration at the anomeric center, which is critical for its biological activity and chemical reactivity. The remaining hydroxyl groups at positions C-3, C-4, and C-6 remain intact, providing sites for further functionalization or participation in hydrogen bonding interactions.
Physical and Chemical Properties
Physical State and Appearance
In its pure form, 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide appears as a solid at room temperature . While specific information about the unmodified compound's appearance is limited in the search results, its acetylated derivative (2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide) is described as a white to light yellow or light orange powder or crystalline solid .
Spectroscopic and Analytical Data
The acetylated derivative of the compound demonstrates specific optical rotation values of [α]20D = -43.0 to -48.0 degrees (c=1, chloroform) . This optical activity is characteristic of the compound's stereochemistry and is an important parameter for confirming its identity and purity. The acetylated derivative has a melting point of 167°C with decomposition, indicating its thermal stability limits .
Table 1: Key Physical Properties of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide and Its Derivatives
| Property | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide |
|---|---|---|
| Molecular Formula | C8H14N4O5 | C14H20N4O8 |
| Molecular Weight | 246.22 g/mol | 372.33 g/mol |
| Physical State | Solid | Solid |
| Optical Rotation | Data not available | [α]20D = -43.0 to -48.0° (c=1, CHCl3) |
| Melting Point | Data not available | 167°C (decomposition) |
| CAS Number | 29847-23-2 | 6205-69-2 |
Synthesis Methods
Laboratory Synthesis
Chemical Reactivity and Transformations
Azide-Specific Reactions
The azide group at the anomeric position is particularly valuable for its participation in click chemistry reactions, especially copper-catalyzed azide-alkyne cycloadditions (CuAAC). These reactions enable the formation of 1,2,3-triazoles, which are stable linkages used extensively in bioconjugation applications. The azide functionality can also undergo reduction to form an amine, typically using hydrogen gas with a palladium catalyst or alternative reducing agents such as triphenylphosphine followed by hydrolysis.
Glycosylation Reactions
The compound serves as an important intermediate in glycopeptide synthesis, where it can be used to introduce carbohydrate moieties onto peptide backbones. The "active ester" approach for solid-phase glycopeptide synthesis employs such compounds for direct glycosylation reactions with appropriate amino acid derivatives . This strategy is valuable for producing complex glycopeptides that mimic naturally occurring structures found in nuclear and cytoplasmic proteins.
Applications in Research and Industry
Glycobiology Research
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide plays a crucial role in the study of carbohydrate structures and functions. Researchers use this compound to investigate the complex world of glycoproteins and their interactions within biological systems . As a tool for understanding glycan formations, modifications, and degradations, it provides valuable insights into fundamental biological processes mediated by carbohydrates.
Pharmaceutical Development
The compound finds significant application in drug development, particularly through its ability to participate in click chemistry reactions. The azide functionality allows researchers to create novel pharmaceutical compounds with potentially enhanced efficacy and reduced side effects . This versatility makes it an important building block in medicinal chemistry and drug discovery programs focusing on carbohydrate-based therapeutics.
Bioconjugation Technologies
In bioconjugation applications, 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide enables the attachment of biomolecules to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostic tools in medicine . The compound's structural features allow for specific and controlled conjugation reactions, ensuring precise modification of biomolecules without compromising their biological activities.
Polymer Science Applications
The compound serves as a building block for creating functionalized polymers with specific properties and applications. These carbohydrate-derived polymers find use in biomedical devices and drug delivery systems, where biocompatibility and controlled degradation profiles are essential . The incorporation of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide into polymer structures can impart biological recognition properties and enhance interactions with cellular components.
Analytical Chemistry Tools
In analytical chemistry, the compound contributes to the development of assays and detection methods for complex biological samples. Its unique structure and reactivity enable the creation of specialized probes and reagents that can identify specific biomolecules or biochemical processes . These analytical applications extend the utility of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide beyond synthetic chemistry into diagnostic and monitoring technologies.
| Supplier Information | 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide |
|---|---|---|
| Typical Purity | 95% | >98.0% (HPLC) |
| MDL Number | MFCD00049240 | MFCD00216968 |
| Storage Requirements | Data not available | Frozen (<0°C), Heat sensitive |
| Packaging | Data not available | Glass bottle with plastic insert |
| Price Range (2025) | Data not available | $138 (1g), $322 (5g) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume